molecular formula C11H21BO3 B6227933 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246767-67-7

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6227933
CAS No.: 2246767-67-7
M. Wt: 212.1
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Description

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis due to their versatility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxyprop-1-en-2-ylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems also helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

    Reduction: It can be reduced to yield boranes or other reduced boron-containing compounds.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.

Scientific Research Applications

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential in drug discovery and development, especially in the design of enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with electron-rich species, making it useful in catalysis and molecular recognition. The compound can also participate in reversible covalent bonding, which is valuable in dynamic combinatorial chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
  • 2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane

Uniqueness

2-(3-ethoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide it with distinct reactivity and stability. The presence of the ethoxy group and the dioxaborolane ring makes it particularly suitable for certain types of chemical reactions and applications that similar compounds may not be able to perform as efficiently.

Properties

CAS No.

2246767-67-7

Molecular Formula

C11H21BO3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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